molecular formula C15H22N6O2 B2660141 3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923377-27-9

3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2660141
CAS RN: 923377-27-9
M. Wt: 318.381
InChI Key: GTMPFWHCVVWPOY-UHFFFAOYSA-N
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Description

3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor that plays an important role in platelet aggregation and vascular smooth muscle contraction. In recent years, MRS 1754 has gained attention as a potential therapeutic target for the treatment of cardiovascular diseases and thrombotic disorders.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocycles similar to 3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione have been synthesized, demonstrating significant antitumor activity against specific leukemia types. These compounds were tested for vascular relaxing effects, but none showed potent activity (Ueda et al., 1987).

Reagent Development

  • N,N'-Dimethylated 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (DMBOT) has been developed as a stable solid reagent for acid-catalyzed O-benzylation. This reagent offers efficient synthesis methods for various chemical compounds, highlighting the versatility of triazinedione derivatives (Fujita et al., 2017).

Chemical Reactions and Synthesis

  • In the field of organic synthesis, various derivatives of triazine, similar to the compound , have been synthesized. These derivatives exhibit interesting reactivity patterns, leading to the formation of novel chemical structures. This research underlines the significance of triazine derivatives in the development of new synthetic pathways and molecules (Kravchenko et al., 2015).

Medicinal Chemistry and Pharmacological Applications

  • Certain triazine derivatives exhibit moderate mosquito-larvicidal and antibacterial activities, demonstrating their potential as drug candidates for specific pathogens. These findings suggest the applicability of triazine derivatives, including compounds like this compound, in the field of medicinal chemistry and pharmacology (Castelino et al., 2014).

properties

IUPAC Name

3-tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-7-20-12(22)10-11(18(5)14(20)23)16-13-19(6)17-9(8-21(10)13)15(2,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMPFWHCVVWPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(=NN3C)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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